

Fructose-arginine: A Technical Guide on its Chemical Structure, Synthesis, and Biological Activity

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Compound of Interest		
Compound Name:	Fructose-arginine	
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Executive Summary

Fructose-arginine is a naturally occurring Amadori rearrangement product (ARP) formed through the Maillard reaction between the amino acid L-arginine and the sugar D-fructose.[1][2] Notably found as a non-saponin molecule in Korean Red Ginseng, it has garnered significant interest for its potential therapeutic properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and biological activities of Fructose-arginine, with a particular focus on its role as an inhibitor of the AIM2 inflammasome.[5] The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Physicochemical Properties

Fructose-arginine is characterized by the covalent linkage of a deoxy-fructose moiety to the alpha-amino group of an arginine residue. This structure imparts a dual nature to the molecule, combining the properties of both a carbohydrate and an amino acid.[1] It typically appears as a white to off-white, water-soluble crystalline powder.[1]

Chemical Identifiers



The structural and identifying information for **Fructose-arginine** is summarized in the table below.

Identifier	Value	Reference
IUPAC Name	(2S)-5- (diaminomethylideneamino)-2- [[(3S,4R,5R)-3,4,5,6- tetrahydroxy-2- oxohexyl]amino]pentanoic acid	[6][7]
Alternate IUPAC Name	((3S,4R,5R)-3,4,5,6- tetrahydroxy-2- oxohexyl)arginine	[3]
CAS Number	25020-14-8	[3][4][6]
Molecular Formula	C12H24N4O7	[3][6]
SMILES	C(CINVALID-LINK NCC(=O)INVALID-LINK O)O">C@HO)CN=C(N)N	[6][8]
InChlKey	UEZWWYVAHKTISC- JZKKDOLYSA-N	[6][8]

Molecular and Physical Data

Quantitative data pertaining to the molecular and physical properties of **Fructose-arginine** are detailed below.



Property	Value	Reference
Molecular Weight	336.34 g/mol	[3][6]
Exact Mass	336.1645 Da	[3]
Monoisotopic Mass	336.16449912 Da	[6][8]
Appearance	Solid powder	[3]
Solubility	Soluble in water	[1]
Purity (Typical)	>98%	[3]

Elemental and Mass Spectrometry Data

Data Type	Parameter *	Value	Reference
Elemental Analysis	Carbon (%)	42.85	[3]
Hydrogen (%)	7.19	[3]	
Nitrogen (%)	16.66	[3]	_
Oxygen (%)	33.30	[3]	_
Predicted Collision Cross Section (CCS) Å ²	[M+H]+	176.2	[8]
[M+Na]+	174.3	[8]	
[M-H] ⁻	168.9	[8]	_
[M+NH4]+	180.5	[8]	_

Synthesis and Experimental Protocols

Fructose-arginine is an Amadori product, a key intermediate in the Maillard reaction.[9] Its synthesis involves the condensation of a reducing sugar (fructose) with an amino compound (arginine), forming a Schiff base that subsequently rearranges to a more stable 1-amino-1-deoxy-2-ketose structure.[2]



General Synthesis Protocol via Reflux Method

The reflux method is a common approach for synthesizing Amadori products.[2] The following protocol is a generalized procedure based on established methodologies.

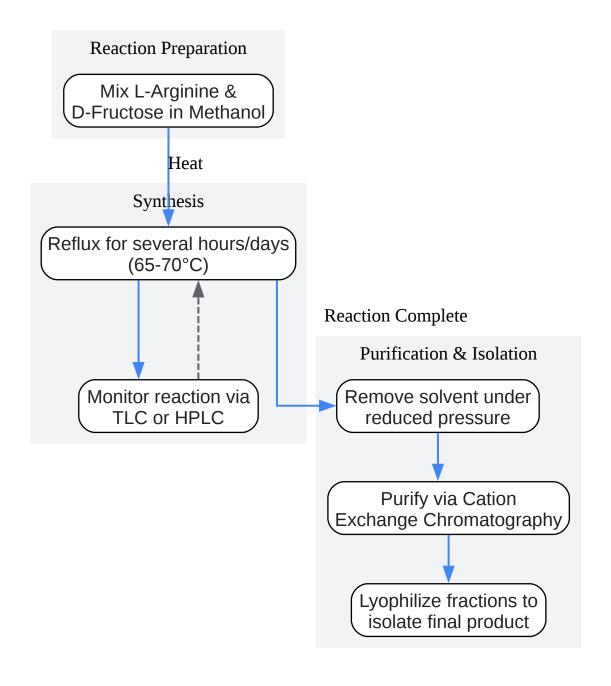
Materials:

- L-Arginine
- D-Fructose
- Methanol (or other suitable organic solvent)
- Cation exchange resin
- Trichloroacetic acid solution

Procedure:

- Reaction Setup: Dissolve equimolar amounts of L-arginine and D-fructose in methanol in a round-bottom flask equipped with a reflux condenser.
- Reflux: Heat the mixture to reflux temperature (typically 65-70°C) and maintain for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Dissolve the resulting residue in water and apply it to a cation exchange column.
- Elution: Elute the column with a gradient of trichloroacetic acid to separate the Fructosearginine from unreacted starting materials and byproducts.
- Isolation: Collect the fractions containing the purified Fructose-arginine, pool them, and remove the solvent and acid, typically by lyophilization, to yield the final product. The expected yield is generally in the range of 20-30%.[2]





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Caption: Workflow for the synthesis of **Fructose-arginine**.

Analytical Quantification Protocol via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of arginine and its derivatives in complex biological matrices.[10]



Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)
- Appropriate HPLC column (e.g., C18 for reversed-phase)

Procedure:

- Sample Preparation: Prepare samples (e.g., fermentation broth, plasma) by protein precipitation (e.g., with methanol or acetonitrile) and centrifugation to remove solids. Add a stable isotope-labeled internal standard (e.g., ¹³C₆-arginine) prior to precipitation to correct for matrix effects.[10]
- Chromatographic Separation: Inject the supernatant onto the HPLC system. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation.
- Mass Spectrometry Detection: Analyze the eluent using the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.
 - Parent Ion (Q1) for Arginine: m/z 175.2[10]
 - Fragment Ion (Q3) for Arginine: m/z 70.1 (for quantification)[10]
 - Note: Specific parent and fragment ions for Fructose-arginine (m/z 337.17 for [M+H]+)
 must be determined and optimized.
- Data Analysis: Quantify **Fructose-arginine** by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

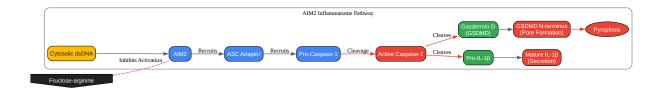
Biological Activity and Signaling Pathway

Recent research has identified **Fructose-arginine** as a bioactive compound with immunomodulatory effects. Specifically, it has been shown to attenuate the activation of the Absent in Melanoma 2 (AIM2) inflammasome.[3][4][5]



The AIM2 inflammasome is a cytosolic multiprotein complex that detects double-stranded DNA (dsDNA) from pathogenic microbes or damaged host cells. Upon binding dsDNA, AIM2 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced activation leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1 β and IL-18 into their mature forms and cleaves gasdermin D (GSDMD) to induce a form of inflammatory cell death called pyroptosis. [5]

Fructose-arginine inhibits this cascade, leading to reduced secretion of IL-1β and IL-18, and decreased pyroptosis.[5] This mechanism suggests its potential as a therapeutic agent for regulating infectious and autoimmune diseases where the AIM2 inflammasome is overactive.[3]



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Caption: Fructose-arginine inhibits the AIM2 inflammasome pathway.

Conclusion

Fructose-arginine represents a significant molecule at the intersection of food chemistry and immunology. Its well-defined chemical structure as an Amadori product allows for targeted synthesis and analysis. The biological activity of **Fructose-arginine**, particularly its inhibitory effect on the AIM2 inflammasome, opens promising avenues for the development of novel therapeutics for inflammatory diseases. This guide provides foundational technical data and protocols to aid researchers and drug development professionals in further exploring the potential of this compelling compound.



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